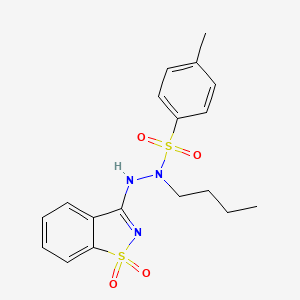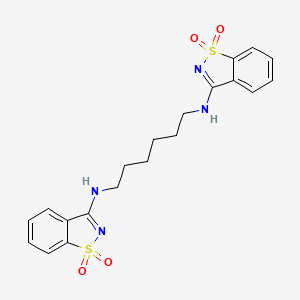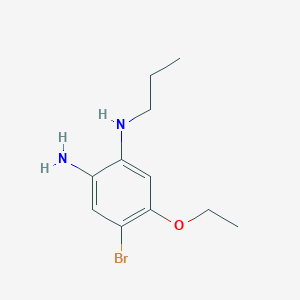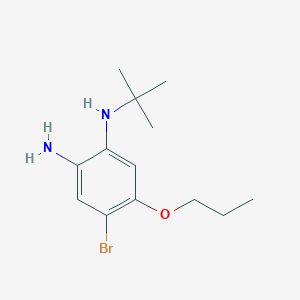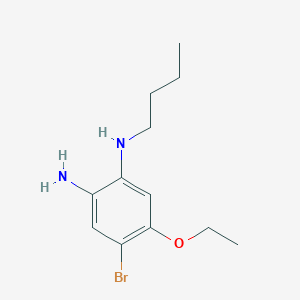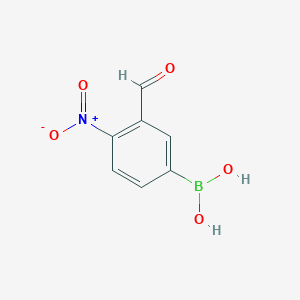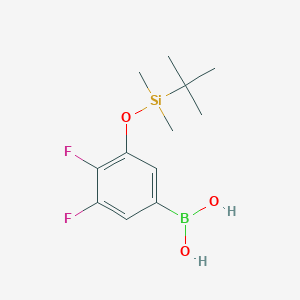![molecular formula C6H11BF3NO2 B7944734 [2-(Trifluoromethyl)piperidin-4-YL]boronic acid](/img/structure/B7944734.png)
[2-(Trifluoromethyl)piperidin-4-YL]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Trifluoromethyl)piperidin-4-YL]boronic acid: is a boronic acid derivative with a trifluoromethyl group attached to a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)piperidin-4-YL]boronic acid typically involves the reaction of a piperidine derivative with a boronic acid reagent. One common method includes the use of trifluoromethylated piperidine as a starting material, which is then reacted with boronic acid under controlled conditions to yield the desired product. The reaction conditions often involve the use of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the formation of the boronic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: [2-(Trifluoromethyl)piperidin-4-YL]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed: The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: In organic synthesis, [2-(Trifluoromethyl)piperidin-4-YL]boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and pharmaceuticals. Its unique structure allows it to interact with biological targets in a specific manner, making it a valuable tool in drug discovery and development.
Industry: In the material science industry, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable boron-carbon bonds makes it an important component in the development of new materials with unique properties.
作用机制
The mechanism of action of [2-(Trifluoromethyl)piperidin-4-YL]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to act as an inhibitor of enzymes that contain such functional groups. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its ability to penetrate biological membranes and reach its targets.
相似化合物的比较
- [2-(Trifluoromethyl)pyridin-4-YL]boronic acid
- [2-(Trifluoromethyl)phenyl]boronic acid
- [2-(Trifluoromethyl)benzyl]boronic acid
Comparison: Compared to these similar compounds, [2-(Trifluoromethyl)piperidin-4-YL]boronic acid is unique due to its piperidine ring, which imparts different steric and electronic properties. This uniqueness allows it to interact with a distinct set of molecular targets and participate in specific chemical reactions that may not be as efficient with other trifluoromethylated boronic acids.
属性
IUPAC Name |
[2-(trifluoromethyl)piperidin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3NO2/c8-6(9,10)5-3-4(7(12)13)1-2-11-5/h4-5,11-13H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCKFPMHMPWZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCNC(C1)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
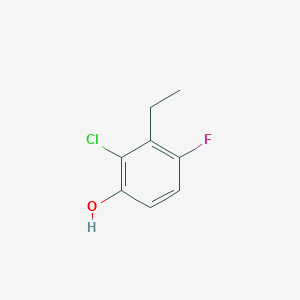
![Benzyl 4-[(4-chlorophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7944657.png)
![Tert-butyl 4-[(3-aminopyrazine-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B7944660.png)
![Tert-butyl 2-(4-methylphenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7944664.png)
![3-(2-methylpropyl)-3,6,7,8,9,9a-hexahydro-2H-pyrazino[1,2-a]pyrazine-1,4-dione](/img/structure/B7944678.png)
![1,3-Dimethyl-2,4-dioxo-5-(2-methylphenyl)-7-amino-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944683.png)
